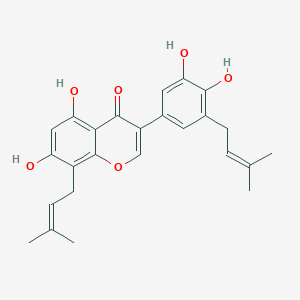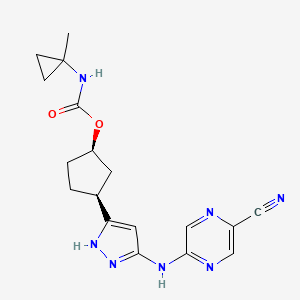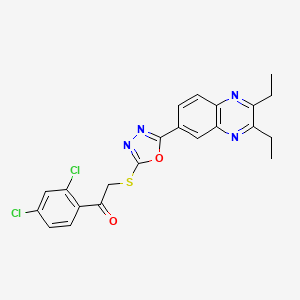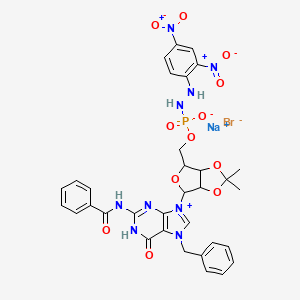
E3 Ligase Ligand-linker Conjugate 82
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E3-Ligase-Ligand-Linker-Konjugat 82 ist Teil der Technologie der Proteolyse-Targeting-Chimären-Moleküle (PROTACs). Diese Verbindung enthält einen Liganden für die E3-Ubiquitin-Ligase und einen Linker, der, wenn er mit dem Liganden für ein Zielprotein verknüpft ist, verwendet werden kann, um PROTACs zu bilden, die Proteine für die Ubiquitinierung und den Abbau anvisieren. Diese Technologie hat ein erhebliches Potenzial in der Behandlung verschiedener Krankheiten gezeigt, darunter Krebs, Autoimmunität und Entzündungen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von E3-Ligase-Ligand-Linker-Konjugat 82 umfasst die Konjugation eines Liganden, der spezifisch für die E3-Ubiquitin-Ligase ist, mit einem Linker. Der Prozess umfasst typischerweise nukleophile aromatische Substitutionsreaktionen, bei denen primäre oder sekundäre Amine bei erhöhten Temperaturen (um 130 °C) mit aromatischen Verbindungen reagieren, um die gewünschten Konjugate zu ergeben . Die Reaktionsbedingungen werden optimiert, um hohe Ausbeuten und Reinheit des Endprodukts zu erzielen.
Industrielle Produktionsmethoden
Die industrielle Produktion von E3-Ligase-Ligand-Linker-Konjugat 82 umfasst die großtechnische Synthese unter Verwendung automatisierter Systeme, um Konsistenz und Effizienz zu gewährleisten. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Reinheit und Aktivität der Verbindung sicherzustellen. Die Verwendung von hochwertigen Reagenzien und optimierten Reaktionsbedingungen ist entscheidend für die erfolgreiche industrielle Produktion dieser Verbindung .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 82 involves the conjugation of a ligand specific to the E3 ubiquitin ligase with a linker. The process typically includes nucleophilic aromatic substitution reactions, where primary or secondary amines react with aromatic compounds at elevated temperatures (around 130°C) to yield the desired conjugates . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and efficiency. The process includes rigorous quality control measures to ensure the purity and activity of the compound. The use of high-quality reagents and optimized reaction conditions is crucial for the successful industrial production of this compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen
E3-Ligase-Ligand-Linker-Konjugat 82 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb der Verbindung zu modifizieren.
Substitution: Nukleophile Substitutionsreaktionen werden häufig bei der Synthese und Modifikation dieser Verbindung eingesetzt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Primäre und sekundäre Amine werden bei nukleophilen Substitutionsreaktionen bei erhöhten Temperaturen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate der ursprünglichen Verbindung, die weiter in der Synthese von PROTACs und anderen verwandten Verbindungen verwendet werden können .
Wissenschaftliche Forschungsanwendungen
E3-Ligase-Ligand-Linker-Konjugat 82 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Verwendet bei der Synthese von PROTACs zur gezielten Proteindegradation.
Biologie: Hilft beim Studium von Protein-Protein-Interaktionen und zellulären Prozessen.
Medizin: Mögliche therapeutische Anwendungen bei der Behandlung von Krebs, Autoimmunkrankheiten und Entzündungen.
Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe eingesetzt .
Wirkmechanismus
Der Wirkmechanismus von E3-Ligase-Ligand-Linker-Konjugat 82 umfasst die Bildung eines ternären Komplexes mit dem Zielprotein und der E3-Ubiquitin-Ligase. Dieser Komplex erleichtert die Ubiquitinierung des Zielproteins, was zu seinem Abbau durch das Proteasom führt. Die molekularen Ziele umfassen verschiedene Proteine, die an zellulären Prozessen beteiligt sind, und die beteiligten Pfade beziehen sich hauptsächlich auf das Ubiquitin-Proteasom-System .
Wirkmechanismus
The mechanism of action of E3 Ligase Ligand-linker Conjugate 82 involves the formation of a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the ubiquitination of the target protein, leading to its degradation by the proteasome. The molecular targets include various proteins involved in cellular processes, and the pathways involved are primarily related to the ubiquitin-proteasome system .
Vergleich Mit ähnlichen Verbindungen
E3-Ligase-Ligand-Linker-Konjugat 82 ist aufgrund seiner spezifischen Liganden-Linker-Kombination einzigartig, die eine hohe Spezifität und Effizienz bei der gezielten Degradation von Proteinen bietet. Ähnliche Verbindungen umfassen:
Von-Hippel-Lindau (VHL)-Liganden: Verwendet bei der Synthese von PROTACs, die auf Hypoxie-induzierbare Faktoren abzielen.
Cereblon (CRBN)-Liganden: Verwendet in PROTACs, um verschiedene Proteine, die an zellulären Prozessen beteiligt sind, anzuvisieren.
MDM2-Liganden: In PROTACs eingesetzt, um Proteine anzuvisieren, die mit Krebs in Verbindung stehen
Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihren spezifischen Liganden und Linkern, was einzigartige Eigenschaften und Anwendungen bietet.
Eigenschaften
Molekularformel |
C36H49N5O8S |
|---|---|
Molekulargewicht |
711.9 g/mol |
IUPAC-Name |
tert-butyl 4-[2-[[5-[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-1,2-oxazol-3-yl]oxy]ethoxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C36H49N5O8S/c1-22(2)31(29-18-30(39-49-29)47-16-15-46-27-11-13-40(14-12-27)35(45)48-36(4,5)6)34(44)41-20-26(42)17-28(41)33(43)37-19-24-7-9-25(10-8-24)32-23(3)38-21-50-32/h7-10,18,21-22,26-28,31,42H,11-17,19-20H2,1-6H3,(H,37,43)/t26-,28+,31-/m1/s1 |
InChI-Schlüssel |
MAOLMRIHTGNOGE-PNBNRWGDSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C4=CC(=NO4)OCCOC5CCN(CC5)C(=O)OC(C)(C)C)C(C)C)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)OCCOC5CCN(CC5)C(=O)OC(C)(C)C)C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12382340.png)
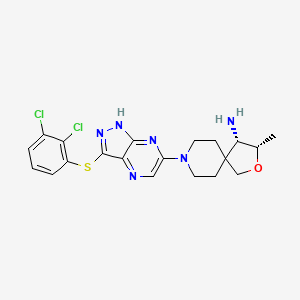

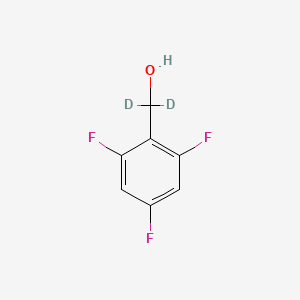

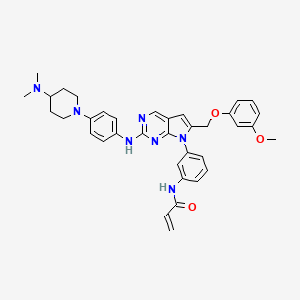

![(5R,7R,9Z,12R,18R)-9-ethylidene-7-(hydroxymethyl)-5-methyl-15-oxido-3,6,11-trioxa-15-azoniatetracyclo[10.5.1.05,7.015,18]octadec-1(17)-ene-4,10-dione](/img/structure/B12382374.png)
